4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine
CAS No.: 21868-41-7
Cat. No.: VC21299708
Molecular Formula: C8H12ClN5O
Molecular Weight: 229.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21868-41-7 |
---|---|
Molecular Formula | C8H12ClN5O |
Molecular Weight | 229.67 g/mol |
IUPAC Name | 4-(chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Standard InChI | InChI=1S/C8H12ClN5O/c9-5-6-11-7(10)13-8(12-6)14-1-3-15-4-2-14/h1-5H2,(H2,10,11,12,13) |
Standard InChI Key | MFAGDEITRDZSFJ-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=NC(=NC(=N2)N)CCl |
Canonical SMILES | C1COCCN1C2=NC(=NC(=N2)N)CCl |
Introduction
Structural Identification and Basic Properties
Chemical Identifiers and Nomenclature
4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine is officially registered with CAS number 21868-41-7. This compound has been documented in chemical databases since at least 2005, with the most recent modification to its database entry occurring in March 2025 . The compound has several synonyms and alternative names as presented in the following table:
Parameter | Value |
---|---|
CAS Number | 21868-41-7 |
Molecular Formula | C8H12ClN5O |
Molecular Weight | 229.67 g/mol |
IUPAC Name | 4-(chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Alternative Names | 1,3,5-Triazin-2-amine, 4-(chloromethyl)-6-(4-morpholinyl)- |
4-(chloromethyl)-6-morpholino-1,3,5-triazin-2-amine | |
[4-(chloromethyl)-6-morpholino-s-triazin-2-yl]amine | |
2-Amino-4-(chloromethyl)-6-morpholino-s-triazine | |
InChI | InChI=1S/C8H12ClN5O/c9-5-6-11-7(10)13-8(12-6)14-1-3-15-4-2-14/h1-5H2,(H2,10,11,12,13) |
InChIKey | MFAGDEITRDZSFJ-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=NC(=NC(=N2)N)CCl |
Structural Characteristics
The structure of 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine consists of a 1,3,5-triazine core with three specific substituents :
-
A primary amino group (-NH2) at position 2
-
A chloromethyl group (-CH2Cl) at position 4
-
A morpholino group at position 6
The triazine ring forms the central nucleus of the molecule and contains three nitrogen atoms alternating with three carbon atoms in a six-membered aromatic heterocyclic structure . Based on studies of similar triazine derivatives, the triazine ring is expected to be planar, while the morpholine ring likely adopts a chair conformation, which is energetically favorable for six-membered heterocycles .
Physicochemical Properties
Computed Properties
Several physicochemical properties have been computed for 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine, providing insights into its behavior in biological systems and chemical reactions :
Property | Value |
---|---|
XLogP3 | 0.1 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 6 |
Rotatable Bond Count | 2 |
Topological Polar Surface Area | 77.2 Ų |
Heavy Atom Count | 15 |
Complexity | 202 |
The relatively low XLogP3 value (0.1) indicates a balanced hydrophilic-lipophilic character, suggesting moderate solubility in both aqueous and organic solvents. This property is particularly important for pharmaceutical applications, as it affects drug absorption and distribution in biological systems.
Mass Spectrometry Characteristics
For analytical purposes, predicted collision cross-section (CCS) data for various adducts of 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine has been calculated :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 230.08032 | 148.9 |
[M+Na]+ | 252.06226 | 162.2 |
[M+NH4]+ | 247.10686 | 155.8 |
[M+K]+ | 268.03620 | 156.5 |
[M-H]- | 228.06576 | 152.1 |
[M+Na-2H]- | 250.04771 | 155.3 |
[M]+ | 229.07249 | 151.8 |
[M]- | 229.07359 | 151.8 |
Synthesis and Preparation Methods
General Synthetic Approach
The synthesis of 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine typically begins with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as the starting material . The synthesis exploits the differential reactivity of the three chlorine atoms in cyanuric chloride, allowing for selective substitution reactions.
Stepwise Synthesis
Based on synthetic methods described for related triazine derivatives, a probable synthetic route involves:
-
Reaction of 2,4,6-trichloro-1,3,5-triazine with morpholine at controlled low temperature (typically 0-5°C) to yield 2,4-dichloro-6-morpholino-1,3,5-triazine
-
Subsequent reaction with ammonia or an ammonia equivalent to introduce the amino group at position 2
-
Chemical transformation of the remaining chlorine at position 4 to a chloromethyl group
Evidence for this type of synthetic approach comes from search result , which mentions: "2,4-Dichloro-6-morpholino-1,3,5-triazine (11.75 g, 0.05 mol), which was prepared from morpholine and 2,4,6-trichloro-1,3,5-triazine according to the literature method (Dong et al., 2005)" .
Biological and Chemical Reactivity
Chemical Reactivity
The chemical reactivity of 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine is largely determined by its functional groups:
-
The chloromethyl group (-CH2Cl) serves as an electrophilic center susceptible to nucleophilic substitution reactions, making it a valuable handle for further functionalization
-
The amino group can participate in various transformations typical of primary amines, including acylation, alkylation, and condensation reactions
-
The triazine ring can engage in π-π interactions with aromatic systems
-
The morpholine nitrogen and oxygen, along with the triazine nitrogens, can participate in hydrogen bonding and coordination with metals
These reactive sites make the compound versatile for chemical modifications and incorporation into more complex molecular structures.
Molecular Interactions and Structural Features
Hydrogen Bonding Capabilities
With one hydrogen bond donor (the primary amino group) and six hydrogen bond acceptors (nitrogen atoms in the triazine ring, morpholine nitrogen, morpholine oxygen, and potentially the chlorine atom), 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine has significant capacity for forming hydrogen bonds . These interactions can play crucial roles in:
-
Crystal packing arrangements
-
Solubility properties
-
Binding to biological targets
-
Molecular recognition processes
Similar triazine derivatives have demonstrated intermolecular hydrogen bonding interactions in crystal structures, as noted in search result , which mentions "Intermolecular N-H⋯O hydrogen bonding is present in the crystal structure" .
This commercial availability facilitates research utilizing this compound, though researchers should note that some suppliers require direct inquiry for pricing and availability information.
Applications and Research Opportunities
Future Research Directions
Several promising research directions for 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine include:
-
Structure-activity relationship studies to determine the impact of modifications to the chloromethyl, amino, and morpholino groups on biological activity
-
Investigation of its utility as a building block for the construction of more complex molecules with potential pharmaceutical applications
-
Exploration of its coordination chemistry with various metals, given the multiple nitrogen donors in the molecule
-
Development of more efficient synthetic routes and scale-up procedures
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume